molecular formula C4H8AsClO2 B14519065 2-Chloro-4,5-dimethyl-1,3,2-dioxarsolane CAS No. 63087-43-4

2-Chloro-4,5-dimethyl-1,3,2-dioxarsolane

Cat. No.: B14519065
CAS No.: 63087-43-4
M. Wt: 198.48 g/mol
InChI Key: WMKBIJQDUVVKBO-UHFFFAOYSA-N
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Description

2-Chloro-4,5-dimethyl-1,3,2-dioxarsolane is an organoarsenic compound characterized by the presence of a dioxarsolane ring with chlorine and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5-dimethyl-1,3,2-dioxarsolane typically involves the reaction of arsenic trichloride with 2,3-dimethyl-1,3-butadiene in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the dioxarsolane ring. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5-dimethyl-1,3,2-dioxarsolane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to form arsenic-containing oxides, which may have different chemical properties.

    Reduction Reactions: Reduction of the compound can lead to the formation of arsenic hydrides.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, thiols, and reducing agents such as lithium aluminum hydride. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include substituted dioxarsolanes, arsenic oxides, and arsenic hydrides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-4,5-dimethyl-1,3,2-dioxarsolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4,5-dimethyl-1,3,2-dioxarsolane involves its interaction with molecular targets such as enzymes and proteins. The chlorine atom can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The dioxarsolane ring structure also plays a role in stabilizing the compound and facilitating its interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4,5-dimethyl-1,3,2-dioxarsolane is unique due to the presence of arsenic in its structure, which imparts distinct chemical properties and reactivity compared to similar compounds containing phosphorus or other elements. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

63087-43-4

Molecular Formula

C4H8AsClO2

Molecular Weight

198.48 g/mol

IUPAC Name

2-chloro-4,5-dimethyl-1,3,2-dioxarsolane

InChI

InChI=1S/C4H8AsClO2/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3

InChI Key

WMKBIJQDUVVKBO-UHFFFAOYSA-N

Canonical SMILES

CC1C(O[As](O1)Cl)C

Origin of Product

United States

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